2-Chlorocyclohexane-1-sulfonamide
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Overview
Description
2-Chlorocyclohexane-1-sulfonamide is an organosulfur compound that features a cyclohexane ring substituted with a chlorine atom and a sulfonamide group. This compound is part of the broader class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorocyclohexane-1-sulfonamide typically involves the reaction of cyclohexane derivatives with sulfonamide precursors. One common method is the oxidative coupling of thiols and amines, which provides a straightforward route to sulfonamides without the need for pre-functionalization steps . This method can be catalyzed by copper or iodine, depending on the specific requirements of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorination of cyclohexane followed by sulfonamide formation. For example, chlorocyclohexane can be synthesized by the chlorination of cyclohexane using chlorine gas in the presence of a catalyst . The resulting chlorocyclohexane is then reacted with a sulfonamide precursor under appropriate conditions to yield this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chlorocyclohexane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Elimination Reactions: Under basic conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted cyclohexane derivatives, while oxidation and reduction reactions can modify the sulfonamide group.
Scientific Research Applications
2-Chlorocyclohexane-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chlorocyclohexane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes involved in folate synthesis, such as dihydropteroate synthetase . This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication, leading to the antibacterial effects of the compound .
Comparison with Similar Compounds
2-Chlorocyclohexane-1-sulfonamide can be compared with other sulfonamide compounds, such as:
Sulfanilamide: A simpler sulfonamide with a benzene ring, known for its antibacterial properties.
Sulfinamides and Sulfenamides: These compounds have different oxidation states of sulfur and exhibit distinct reactivity and applications.
Sulfonimidates: These are sulfur (VI) species with unique structural features and applications in asymmetric synthesis.
The uniqueness of this compound lies in its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties compared to other sulfonamides.
Properties
Molecular Formula |
C6H12ClNO2S |
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Molecular Weight |
197.68 g/mol |
IUPAC Name |
2-chlorocyclohexane-1-sulfonamide |
InChI |
InChI=1S/C6H12ClNO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h5-6H,1-4H2,(H2,8,9,10) |
InChI Key |
KDSCAHHVZWDBAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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